molecular formula C9H10N2O3 B189234 N-Pyridin-3-yl-succinamic acid CAS No. 25604-13-1

N-Pyridin-3-yl-succinamic acid

Cat. No.: B189234
CAS No.: 25604-13-1
M. Wt: 194.19 g/mol
InChI Key: CRCDHMGBWOILNF-UHFFFAOYSA-N
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Description

N-Pyridin-3-yl-succinamic acid is an organic compound with the chemical formula C9H10N2O3. It is characterized by a pyridine ring attached to a succinamic acid moiety. This compound is known for its white or off-white crystalline appearance and has a molecular weight of 194.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing N-Pyridin-3-yl-succinamic acid involves the reaction of pyridine with butyryl chloride in the presence of a base to form this compound chloride. This intermediate is then reacted with succinic acid to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Chemical Reactions Analysis

Types of Reactions: N-Pyridin-3-yl-succinamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can be tailored for specific applications .

Scientific Research Applications

N-Pyridin-3-yl-succinamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Pyridin-3-yl-succinamic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds and π-π stacking interactions with proteins and nucleic acids, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

  • N-Pyridin-2-yl-succinamic acid
  • N-Pyridin-4-yl-succinamic acid
  • N-Pyridin-3-yl-butyric acid

Comparison: N-Pyridin-3-yl-succinamic acid is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-oxo-4-(pyridin-3-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(3-4-9(13)14)11-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCDHMGBWOILNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351309
Record name N-Pyridin-3-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25604-13-1
Record name N-Pyridin-3-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-PYRIDYL)SUCCINAMIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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